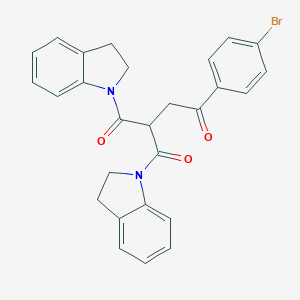![molecular formula C20H13N3O3 B292758 13-(furan-2-yl)-11-(4-methylphenyl)-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one](/img/structure/B292758.png)
13-(furan-2-yl)-11-(4-methylphenyl)-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-(furan-2-yl)-11-(4-methylphenyl)-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one is a novel compound that has gained significant interest in the scientific community due to its potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of 13-(furan-2-yl)-11-(4-methylphenyl)-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 13-(furan-2-yl)-11-(4-methylphenyl)-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one has significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 13-(furan-2-yl)-11-(4-methylphenyl)-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one in lab experiments include its potent activity, low toxicity, and ease of synthesis. However, limitations include its limited solubility in water and the need for further studies to fully understand its mechanism of action.
Orientations Futures
Future research on 13-(furan-2-yl)-11-(4-methylphenyl)-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one should focus on its potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders. Further studies are also needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
In conclusion, 13-(furan-2-yl)-11-(4-methylphenyl)-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one is a promising compound with potential applications in various fields of research. Its potent activity, low toxicity, and ease of synthesis make it an attractive candidate for further studies. However, more research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Méthodes De Synthèse
The synthesis of 13-(furan-2-yl)-11-(4-methylphenyl)-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one involves a multi-step process that includes the reaction of furan-2-carbaldehyde with 4-methylbenzaldehyde in the presence of a base to form a chalcone intermediate. The chalcone intermediate is then reacted with an amine and a triazole to form the final compound.
Applications De Recherche Scientifique
The potential applications of 13-(furan-2-yl)-11-(4-methylphenyl)-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one in scientific research are vast. The compound has been shown to possess anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Formule moléculaire |
C20H13N3O3 |
|---|---|
Poids moléculaire |
343.3 g/mol |
Nom IUPAC |
13-(furan-2-yl)-11-(4-methylphenyl)-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one |
InChI |
InChI=1S/C20H13N3O3/c1-11-4-6-12(7-5-11)14-9-13(15-3-2-8-25-15)16-17-18(26-20(16)23-14)19(24)22-10-21-17/h2-10H,1H3,(H,21,22,24) |
Clé InChI |
KUSQIGJETSHUOE-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=CO4)C5=C(O3)C(=O)N=CN5 |
SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=CO4)C5=C(O3)C(=O)N=CN5 |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=CO4)C5=C(O3)C(=O)N=CN5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 3-amino-2-cyano-7-methyl-5-(3,4,5-trimethoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B292675.png)
![methyl 3-amino-5-[4-(benzyloxy)phenyl]-2-cyano-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B292676.png)
![3-[(4-fluorobenzyl)sulfanyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B292678.png)

![5-(2-chlorobenzyl)-2-methyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B292682.png)

![4-Amino-2-[2-[(4-amino-5-cyanopyrimidin-2-yl)amino]ethylamino]pyrimidine-5-carbonitrile](/img/structure/B292685.png)
![N-({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea](/img/structure/B292687.png)
![8,11-dioxo-5,6-dihydro-4H,8H,11H-pyrano[3,2-c]pyrido[3,2,1-ij]quinolin-9-yl 2-furoate](/img/structure/B292690.png)
![(14E)-11-(2-chlorophenyl)-14-[(4-methoxyphenyl)methylidene]-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one](/img/structure/B292693.png)
![2-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B292694.png)
![1-({7-(4-Morpholinyl)-2-[(2-oxopropyl)sulfanyl]pyrimido[4,5-d]pyrimidin-4-yl}sulfanyl)acetone](/img/structure/B292697.png)
![10-[(4-Chlorophenyl)methylsulfanyl]-12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-triene-3-carboxylic acid](/img/structure/B292699.png)
![diethyl 2-{[(allylamino)carbothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B292700.png)